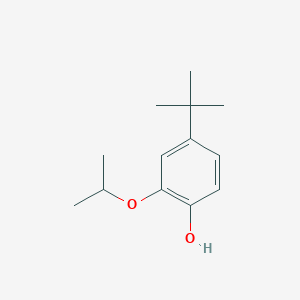

4-(tert-Butyl)-2-isopropoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(tert-Butyl)-2-isopropoxyphenol is an organic compound characterized by the presence of a tert-butyl group, an isopropoxy group, and a phenol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-isopropoxyphenol typically involves the alkylation of phenol derivatives. One common method is the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group . The isopropoxy group can be introduced through a Williamson ether synthesis, where phenol is reacted with isopropyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation and etherification processes. These processes are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

4-(tert-Butyl)-2-isopropoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenol moiety can be oxidized to quinones under specific conditions.

Reduction: The compound can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated phenol derivatives.

Applications De Recherche Scientifique

4-(tert-Butyl)-2-isopropoxyphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties and effects on biological systems.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-(tert-Butyl)-2-isopropoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol moiety can participate in hydrogen bonding and other interactions, influencing biological pathways and processes. The tert-butyl and isopropoxy groups contribute to the compound’s stability and reactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-tert-Butylphenol: Similar structure but lacks the isopropoxy group.

4-tert-Butylaniline: Contains an amino group instead of the isopropoxy group.

4-tert-Butylbenzoic acid: Contains a carboxylic acid group instead of the isopropoxy group

Uniqueness

4-(tert-Butyl)-2-isopropoxyphenol is unique due to the combination of the tert-butyl and isopropoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in research and industry .

Activité Biologique

4-(tert-Butyl)-2-isopropoxyphenol, also known as 3-tert-butyl-2-isopropoxyphenol, is a synthetic organic compound characterized by a phenolic structure with both tert-butyl and isopropoxy substituents. Its molecular formula is C15H22O2. This compound has garnered attention for its potential biological activities, particularly as an antioxidant, anti-inflammatory, and antimicrobial agent. This article explores its biological activity through various studies and research findings.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The tert-butyl group enhances lipophilicity, while the isopropoxy group affects steric and electronic characteristics. These properties facilitate interactions with biological molecules, such as enzymes and receptors.

| Property | Description |

|---|---|

| Molecular Formula | C15H22O2 |

| Functional Groups | Hydroxyl (-OH), tert-butyl, isopropoxy |

| Lipophilicity | Enhanced due to tert-butyl group |

| Reactivity | Influenced by the position of substituents |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. The compound's mechanism involves scavenging free radicals and inhibiting lipid peroxidation, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in various biological systems, making it a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies have reported its effectiveness against bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation. The compound's ability to disrupt microbial cell membranes contributes to its antimicrobial efficacy.

Case Studies

-

Antioxidant Efficacy in Cell Cultures

A study evaluated the antioxidant capacity of this compound using human cell lines exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels, confirming its role as an effective antioxidant. -

Anti-inflammatory Effects in Animal Models

In vivo studies using rat models of inflammation showed that administration of this compound led to decreased edema and lower levels of inflammatory markers such as TNF-alpha and IL-6. These findings support its potential use in treating inflammatory conditions. -

Antimicrobial Activity Assessment

A comparative study tested the antimicrobial effects of this compound against standard strains of bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MICs) indicating its potency as an antimicrobial agent.

The biological activities of this compound are attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them.

- Anti-inflammatory Mechanism : By inhibiting key enzymes involved in the inflammatory pathway, it reduces the synthesis of inflammatory mediators.

- Antimicrobial Mechanism : The lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and function.

Propriétés

Formule moléculaire |

C13H20O2 |

|---|---|

Poids moléculaire |

208.30 g/mol |

Nom IUPAC |

4-tert-butyl-2-propan-2-yloxyphenol |

InChI |

InChI=1S/C13H20O2/c1-9(2)15-12-8-10(13(3,4)5)6-7-11(12)14/h6-9,14H,1-5H3 |

Clé InChI |

WJHVAEMUONAQQE-UHFFFAOYSA-N |

SMILES canonique |

CC(C)OC1=C(C=CC(=C1)C(C)(C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.